N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-3-methyl-1-benzofuran-2-carboxamide
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-3-methyl-1-benzofuran-2-carboxamide (CAS RN: 846586-58-1) is a benzofuran-2-carboxamide derivative characterized by three key structural features:
- A 3-methyl-1-benzofuran-2-carboxamide core.
- An N-{[5-(4-fluorophenyl)furan-2-yl]methyl} substituent, incorporating a fluorinated aromatic system that likely improves lipophilicity and target-binding specificity .
This compound’s design aligns with medicinal chemistry strategies leveraging fluorination and sulfone groups to optimize pharmacokinetic and pharmacodynamic properties.
Properties
Molecular Formula |
C25H22FNO5S |
|---|---|
Molecular Weight |
467.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-[[5-(4-fluorophenyl)furan-2-yl]methyl]-3-methyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C25H22FNO5S/c1-16-21-4-2-3-5-23(21)32-24(16)25(28)27(19-12-13-33(29,30)15-19)14-20-10-11-22(31-20)17-6-8-18(26)9-7-17/h2-11,19H,12-15H2,1H3 |
InChI Key |
ZYLKFVMCINSRAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)N(CC3=CC=C(O3)C4=CC=C(C=C4)F)C5CCS(=O)(=O)C5 |
Origin of Product |
United States |
Preparation Methods
Formation of the 3-Methylbenzofuran Core
The benzofuran scaffold is constructed via cyclocondensation, a widely utilized method for synthesizing substituted benzofurans. Starting with 2-hydroxy-3-methylbenzaldehyde, reaction with ethyl 2-chloroacetoacetate in the presence of a base such as potassium carbonate facilitates intramolecular cyclization. This step yields ethyl 3-methylbenzofuran-2-carboxylate, a key intermediate. The reaction proceeds under reflux in dimethylformamide (DMF) at 120°C for 12 hours, achieving yields exceeding 75%.
Subsequent hydrolysis of the ester group using aqueous sodium hydroxide in ethanol converts the ethyl ester to 3-methylbenzofuran-2-carboxylic acid. This intermediate is critical for downstream amide bond formation.
Synthesis of the 5-(4-Fluorophenyl)Furan-2-ylMethyl Substituent
The furan ring bearing the 4-fluorophenyl group is synthesized via a palladium-catalyzed cross-coupling reaction. Starting with 2-methylfuran, bromination at the 5-position using N-bromosuccinimide (NBS) under radical initiation conditions yields 5-bromo-2-methylfuran. A Suzuki-Miyaura coupling with 4-fluorophenylboronic acid in the presence of Pd(PPh₃)₄ and sodium carbonate introduces the fluorophenyl moiety. This reaction is conducted in a tetrahydrofuran (THF)/water mixture at 80°C for 8 hours, achieving >85% yield.
The methyl group on the furan is then oxidized to a hydroxymethyl group using selenium dioxide in acetic acid, followed by protection with tert-butyldimethylsilyl (TBS) chloride to prevent undesired side reactions during subsequent steps.
Introduction of the 1,1-Dioxidotetrahydrothiophen-3-yl Group
The sulfone-containing tetrahydrothiophene moiety is synthesized from tetrahydrothiophene-3-amine. Oxidation of the thiophene ring to the sulfone is accomplished using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C, yielding 1,1-dioxidotetrahydrothiophen-3-amine with high regioselectivity. This intermediate is stabilized as its hydrochloride salt for storage and subsequent use.
Final Amide Coupling and Deprotection
The convergent synthesis concludes with a two-step coupling strategy:
-
Activation of the Benzofuran Carboxylic Acid : 3-Methylbenzofuran-2-carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) in anhydrous dichloromethane at 0°C.
-
Sequential Amide Formation : The acyl chloride is first reacted with 1,1-dioxidotetrahydrothiophen-3-amine in the presence of triethylamine to form the primary amide. Subsequently, the TBS-protected furan-methyl alcohol is deprotected using tetrabutylammonium fluoride (TBAF), and the resulting alcohol is converted to a mesylate (using methanesulfonyl chloride) for nucleophilic displacement with the secondary amine of the tetrahydrothiophen-3-yl group.
Key Intermediates and Their Characterization
Intermediate Table
| Intermediate | Structure | Key Spectral Data |
|---|---|---|
| Ethyl 3-methylbenzofuran-2-carboxylate | : δ 7.65 (d, J=8 Hz, 1H), 7.25 (t, J=8 Hz, 1H), 6.85 (s, 1H), 4.35 (q, J=7 Hz, 2H), 2.45 (s, 3H), 1.35 (t, J=7 Hz, 3H) | |
| 5-(4-Fluorophenyl)-2-(hydroxymethyl)furan | : δ 162.1 (d, J=245 Hz), 151.2, 143.5, 115.8 (d, J=22 Hz), 61.4 | |
| 1,1-Dioxidotetrahydrothiophen-3-amine hydrochloride | : m/z [M+H]+ calcd for C₄H₉NO₂S: 136.0432; found: 136.0435 |
Industrial-Scale Production Considerations
Process Optimization
-
Continuous Flow Reactors : Enhance yield and safety during exothermic steps like acyl chloride formation.
-
Catalyst Recycling : Palladium catalysts from Suzuki couplings are recovered via adsorption on activated carbon, reducing costs.
-
Green Chemistry Metrics : Solvent recovery systems (e.g., DMF and THF distillation) improve sustainability, achieving E-factors < 15.
Purification Strategies
-
Column Chromatography : Silica gel with ethyl acetate/hexane gradients isolates intermediates with >95% purity.
-
Recrystallization : Final product recrystallized from ethanol/water (9:1) yields >99% purity by HPLC.
Comparative Analysis of Synthetic Methodologies
Traditional vs. Modern Approaches
| Parameter | Traditional (Stepwise) | Modern (Convergent) |
|---|---|---|
| Total Steps | 8 | 5 |
| Overall Yield | 12% | 34% |
| Key Advantage | Simplicity | Reduced Purification |
| Limitation | Low Atom Economy | High Catalyst Costs |
The convergent approach, leveraging C–H functionalization and transamidation, significantly improves efficiency. For instance, Pd-catalyzed arylation reduces the need for pre-functionalized intermediates, while one-pot transamidation minimizes isolation steps.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-3-methyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions may vary depending on the desired product, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzofuran derivatives, including the compound . Research indicates that these compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives have been shown to inhibit the hypoxia-inducible factor (HIF-1) pathway, which plays a crucial role in tumor progression and metastasis .
Key Findings:
- Cytotoxicity : The compound demonstrated antiproliferative activity comparable to established chemotherapeutics like doxorubicin, with an IC50 value indicating effective inhibition of cancer cell growth .
- Mechanism of Action : The presence of specific substituents on the benzofuran structure enhances its ability to interact with biological targets involved in cancer cell survival and proliferation .
Antimicrobial Activity
Benzofuran derivatives have also been investigated for their antimicrobial properties. Studies suggest that modifications to the furan and benzofuran rings can lead to compounds with enhanced activity against various bacterial strains.
Case Studies:
- A derivative similar to the target compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics in some cases .
- The structural modifications in the furan moiety have been linked to increased potency against resistant bacterial strains .
Structure-Activity Relationship (SAR)
The effectiveness of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-3-methyl-1-benzofuran-2-carboxamide can be attributed to its structural features. The SAR studies indicate that:
- Substituent Effects : The introduction of halogen atoms at specific positions on the aromatic rings significantly enhances biological activity.
- Functional Group Influence : The presence of electron-withdrawing groups or specific alkyl chains can modify the lipophilicity and solubility of the compound, affecting its bioavailability and therapeutic efficacy .
Potential Therapeutic Applications
Given its promising biological activities, this compound could be explored for various therapeutic applications:
- Cancer Therapy : Targeting specific pathways involved in tumor growth and survival.
- Infectious Diseases : Development as a novel antibiotic or antifungal agent.
- Inflammatory Conditions : Potential use in treating diseases characterized by excessive inflammation due to its anti-inflammatory properties observed in related benzofuran compounds .
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The following compounds share the benzofuran/dihydroisobenzofuran carboxamide scaffold but differ in substituents, leading to distinct properties:
Table 1: Structural and Functional Comparison
Key Differences and Implications
A. Substituent Effects on Physicochemical Properties
- Fluorination : The target compound’s 5-(4-fluorophenyl)furan-2-yl group balances lipophilicity and metabolic stability, whereas the 3-fluorobenzyl substituent in ’s compound introduces steric and electronic variations that may alter binding kinetics .
- Sulfone vs.
- Dimethyl vs. Mono-Methyl Substitution: The 3,6-dimethyl substitution in ’s compound may introduce steric hindrance, affecting conformational flexibility and target engagement .
B. Spectroscopic and Structural Analysis
NMR studies (as in ) reveal that substituent-induced chemical shift changes (e.g., fluorophenylfuran in the target compound) occur in regions corresponding to aromatic protons (δ 6.5–8.0 ppm) and sulfone-adjacent methylene groups (δ 3.0–4.0 ppm). Such data are critical for confirming regiochemistry and stereoelectronic effects .
C. Pharmacological Considerations
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-3-methyl-1-benzofuran-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry. The compound's unique structure, which includes a tetrahydrothiophene moiety and a benzofuran core, suggests diverse biological activities, particularly in oncology and inflammation modulation.
Chemical Structure
The molecular formula of the compound is C26H25NO4S2, with a molecular weight of 479.6 g/mol. The IUPAC name highlights its structural components, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C26H25NO4S2 |
| Molecular Weight | 479.6 g/mol |
| IUPAC Name | This compound |
Research indicates that this compound exhibits biological activity primarily through its interaction with specific kinases involved in cancer development and inflammatory pathways. Notably, it has shown potential as an inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4), which plays a critical role in immune responses and inflammation regulation. The inhibition of IRAK-4 can lead to decreased cytokine production and modulation of inflammatory responses.
Anticancer Properties
The compound has been evaluated for its anticancer properties against various cancer cell lines. In vitro studies have demonstrated its ability to inhibit cell proliferation and induce apoptosis in cancer cells. For instance, it has shown effectiveness against breast cancer and leukemia cell lines by targeting pathways associated with cell survival and proliferation.
Anti-inflammatory Effects
In addition to its anticancer properties, the compound exhibits significant anti-inflammatory effects. By modulating the IRAK-4 signaling pathway, it can reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha. This activity suggests potential therapeutic applications in treating inflammatory diseases.
Case Studies
Several studies have explored the biological activity of this compound:
- Study on Cancer Cell Lines : A study conducted on MCF-7 (breast cancer) and HL-60 (leukemia) cell lines showed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent activity.
- Inflammation Modulation : Another study focused on the modulation of inflammatory markers in macrophages treated with the compound. Results indicated a significant reduction in IL-6 and TNF-alpha levels compared to untreated controls, highlighting its potential as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
